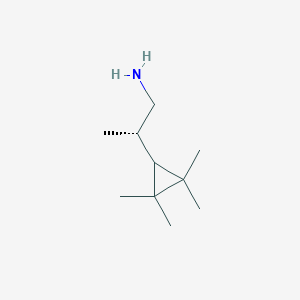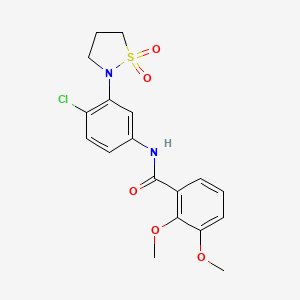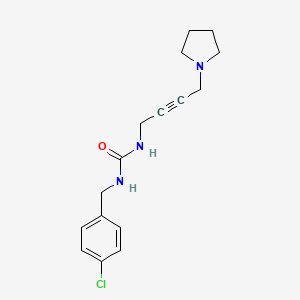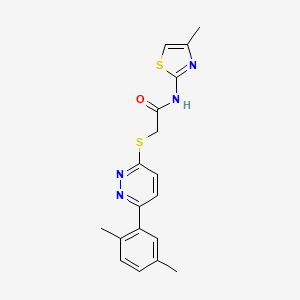![molecular formula C15H12N4O4S2 B2911819 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034273-86-2](/img/structure/B2911819.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with a unique structure, combining various heterocyclic components
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves multi-step reactions. Starting from simple precursor molecules, these reactions often include cyclization, sulfonation, and alkylation processes under controlled conditions. Common conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or transition metal complexes to facilitate the various chemical transformations.
Industrial Production Methods: While laboratory synthesis methods may vary, industrial production often focuses on optimizing yield and purity. This can involve scaling up the reactions using continuous flow systems, rigorous control of reaction parameters (temperature, pressure, pH), and employing automated synthesis machinery to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo a variety of reactions such as:
Oxidation
Reduction
Substitution
Common Reagents and Conditions Used: Typical reagents include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require inert atmospheres, specific temperature ranges, and solvent choices to drive the desired transformation.
Major Products Formed: Depending on the reaction conditions, major products can include different derivatives where functional groups are added or modified. This versatility allows the compound to be tailored for specific applications by altering its functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized in creating novel polymers and materials due to its stable structure and reactive sites. Biology : Investigated for potential roles in biochemical pathways and enzyme interactions. Medicine : Explored as a potential drug candidate due to its unique molecular framework which can interact with various biological targets. Industry : Used in the development of new dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The exact mechanism of action varies based on the application:
Molecular Targets: : It may target specific enzymes or receptors in biochemical applications.
Pathways Involved: : In medicine, it might influence metabolic or signaling pathways by binding to proteins or nucleic acids.
Comparación Con Compuestos Similares
Compared to other compounds in the same class, such as various benzo[c][1,2,5]thiadiazoles or furo[2,3-c]pyridines, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide stands out due to its multifunctional structure which allows it to participate in a broader range of reactions and applications. Similar compounds may include:
Benzo[c][1,2,5]thiadiazole derivatives
Furo[2,3-c]pyridine derivatives
This multifaceted approach ensures that this compound remains a compound of high interest across various scientific fields.
Propiedades
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-15-14-10(5-9-23-14)4-7-19(15)8-6-16-25(21,22)12-3-1-2-11-13(12)18-24-17-11/h1-5,7,9,16H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCASFOHNUGMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-3-chlorobenzamide](/img/structure/B2911738.png)
![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)

![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)
![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)

![4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)

